molecular formula C14H22N4O2 B2858286 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide CAS No. 2034432-05-6

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

Cat. No. B2858286
M. Wt: 278.356
InChI Key: VQSVHHGAXUSUDT-UHFFFAOYSA-N
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Description

The compound “4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide” is a complex organic molecule that contains a pyrimidine ring. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods, including oxidative annulation involving anilines, aryl ketones, and DMSO .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the substituents linked to the pyrimidine ring .

Scientific Research Applications

Dual Mode of Cytotoxic Action

Compounds such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) exhibit a dual mode of cytotoxic action, thought to involve topoisomerases I and II. This class of compounds has been selected for clinical trials due to its novel action and promising preclinical activity against solid tumors in mice, highlighting its potential for cancer therapy applications (McCrystal et al., 1999).

Repellent Efficacy Against Arthropod Disease Vectors

Another application area for structurally related compounds is in arthropod repellent efficacy. For instance, optically active piperidine analogs have been synthesized and evaluated for their effectiveness against Aedes aegypti and Anopheles stephensi mosquitoes. These studies suggest that such compounds could serve as effective alternatives for protection against arthropod disease vectors, underscoring their potential in public health (Klun et al., 2003).

Anticonvulsant Properties

Compounds like N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) belong to a new series of experimental anticonvulsants related to lidocaine, showcasing the potential of certain chemical structures in the development of new anticonvulsant agents. The study on D2624 aimed to understand its pharmacokinetics and metabolism in rats and humans, indicating the broader research interest in utilizing similar compounds for neurological conditions (Martin et al., 1997).

Influence on Tumor Perfusion and Drug Pharmacokinetics

Research involving the compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide indicates that tumor perfusion significantly influences early tumor drug uptake and exposure, while plasma drug exposure does not. This finding is critical for understanding how drug efficacy can be improved through targeting tumor vasculature, providing insights into the optimization of therapeutic strategies for solid tumors (Saleem & Price, 2008).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound, particularly given the importance of pyrimidine derivatives in medicinal chemistry .

properties

IUPAC Name

4-(2,6-dimethylpyrimidin-4-yl)oxy-N-ethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-4-15-14(19)18-7-5-12(6-8-18)20-13-9-10(2)16-11(3)17-13/h9,12H,4-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVHHGAXUSUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-ethylpiperidine-1-carboxamide

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